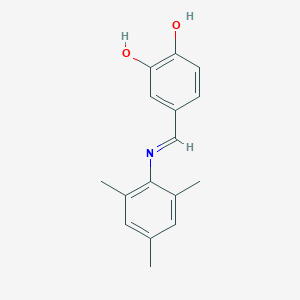
Oxphalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxphalin is a chemical compound that has been extensively researched for its potential applications in various areas of scientific research. It is a synthetic molecule that has been developed to mimic the structure and function of natural compounds found in the body. Oxphalin has been shown to have a wide range of effects on biological systems, including the ability to modulate gene expression, regulate cellular signaling pathways, and alter the behavior of cells. In
作用機序
The mechanism of action of Oxphalin is complex and involves a variety of different cellular pathways. One of the primary mechanisms of action of Oxphalin is its ability to modulate gene expression. This is achieved by binding to specific DNA sequences and altering the transcription of genes. Oxphalin has also been shown to regulate cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, Oxphalin has been shown to alter the behavior of cells by affecting their morphology and motility.
生化学的および生理学的効果
Oxphalin has a wide range of biochemical and physiological effects on biological systems. Some of the specific effects of Oxphalin include the regulation of gene expression, the modulation of cellular signaling pathways, the alteration of cell morphology and motility, and the regulation of immune function. Oxphalin has also been shown to have anti-inflammatory and anti-tumor effects in some studies.
実験室実験の利点と制限
One of the primary advantages of using Oxphalin in lab experiments is its ability to modulate gene expression and cellular signaling pathways. This makes it a valuable tool for studying the effects of specific genes and pathways on cellular behavior. Additionally, Oxphalin has been shown to have a wide range of effects on biological systems, making it useful for studying a variety of different biological processes.
One of the limitations of using Oxphalin in lab experiments is that it is a synthetic molecule, and therefore may not accurately mimic the effects of natural compounds found in the body. Additionally, the synthesis method for Oxphalin can be complex and time-consuming, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on Oxphalin. One area of research could focus on developing new synthesis methods for Oxphalin that are more efficient and cost-effective. Additionally, research could be conducted to explore the potential applications of Oxphalin in other areas of scientific research, such as regenerative medicine and drug development. Finally, further studies could be conducted to better understand the mechanism of action of Oxphalin and its effects on biological systems.
合成法
Oxphalin is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the synthesis of a precursor molecule, which is then subjected to a series of chemical reactions to produce Oxphalin. The exact synthesis method varies depending on the specific application of Oxphalin, and there are several different methods that have been developed for this purpose.
科学的研究の応用
Oxphalin has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have a wide range of effects on biological systems, including the ability to modulate gene expression, regulate cellular signaling pathways, and alter the behavior of cells. Some of the specific areas of scientific research where Oxphalin has been studied include cancer research, neuroscience, and immunology.
特性
CAS番号 |
120370-70-9 |
|---|---|
製品名 |
Oxphalin |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
4-[(2,4,6-trimethylphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H17NO2/c1-10-6-11(2)16(12(3)7-10)17-9-13-4-5-14(18)15(19)8-13/h4-9,18-19H,1-3H3 |
InChIキー |
QJMPQEUWJRMVPY-UKTHLTGXSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)N/C=C/2\C=CC(=O)C(=C2)O)C |
SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)O)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)O)O)C |
同義語 |
1-(3,4-dihydroxybenzylidene)-2,4,6-trimethylaniline oxphalin ZIMET 26-85 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



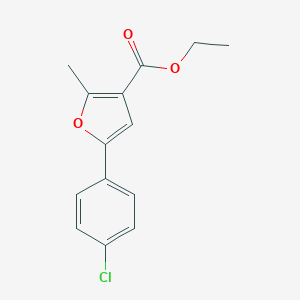
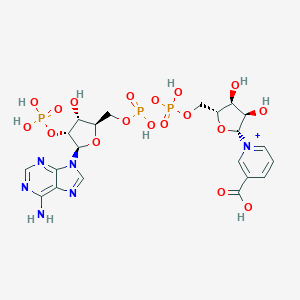
![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
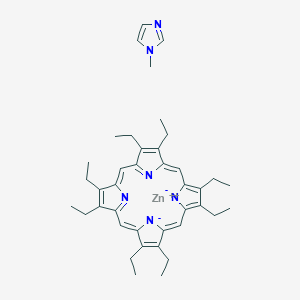
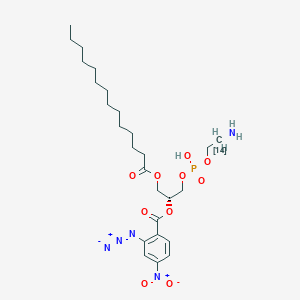
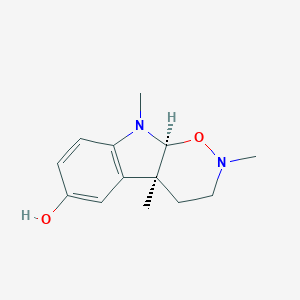
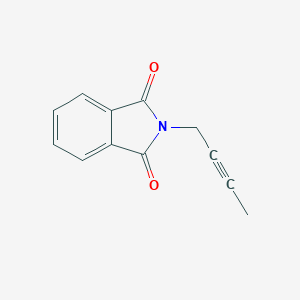
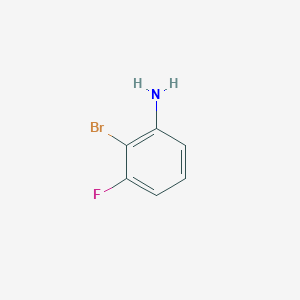
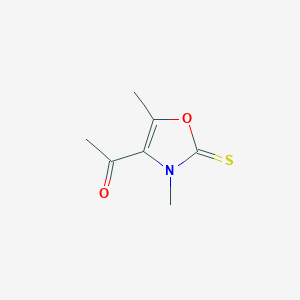
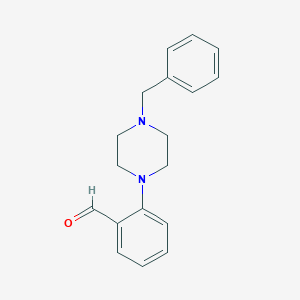
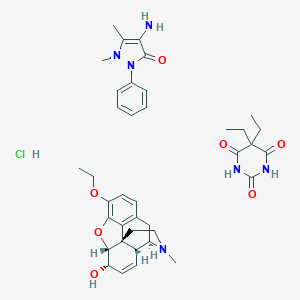
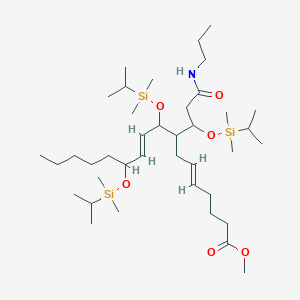
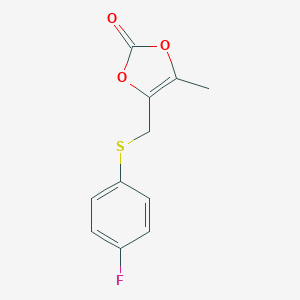
![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)